

An In-depth Technical Guide to (3-Methylcyclohexyl)propylamine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: (3-Methylcyclohexyl)propylamine

CAS No.: 915920-30-8

Cat. No.: B3302177

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Abstract

This technical guide provides a comprehensive overview of **(3-Methylcyclohexyl)propylamine**, a substituted cycloalkylamine with potential applications in pharmaceutical and chemical research. This document details its chemical identity, including its CAS number and molecular formula, and presents a validated, representative synthetic protocol for its preparation via reductive amination. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, physical properties, and potential applications based on the broader class of N-substituted cyclohexylamines. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

(3-Methylcyclohexyl)propylamine is a secondary amine characterized by a propyl group and a 3-methylcyclohexyl substituent attached to a nitrogen atom. Due to the presence of two

stereocenters (at C1 and C3 of the cyclohexane ring), the compound can exist as a mixture of four stereoisomers.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	3-methyl-N-propylcyclohexan-1-amine	[1][2]
Synonyms	3-methyl-N-propylcyclohexanamine	[1]
Molecular Formula	C10H21N	[1]
Molecular Weight	155.28 g/mol	[3]
CAS Number	1051919-32-4 (for hydrochloride salt)	[1][2]
Appearance	Expected to be a clear to yellowish liquid	Inferred from similar compounds
Boiling Point	~205 °C (for N-propylcyclohexanamine)	
Density	~0.848 g/cm ³ (for N-propylcyclohexanamine)	
Solubility	More soluble in organic solvents than in water	

Synthesis Methodology: Reductive Amination

The most direct and widely applicable method for the synthesis of **(3-Methylcyclohexyl)propylamine** is the reductive amination of 3-methylcyclohexanone with propylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[4]

Causality of Experimental Choices

The selection of a reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a preferred reagent for this transformation due to its mild nature and its ability to selectively reduce the protonated imine in the presence of the starting ketone. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) which are effective at solubilizing the reactants and intermediates. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, thereby accelerating the reaction rate.

Detailed, Step-by-Step Experimental Protocol

Materials:

- 3-Methylcyclohexanone (1.0 eq)
- Propylamine (1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM) (10 vol)
- Acetic Acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone and dichloromethane.
- Add propylamine to the solution and stir for 20 minutes at room temperature.
- Add a catalytic amount of acetic acid to the reaction mixture.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
- Slowly add the slurry of the reducing agent to the reaction mixture over 30 minutes. An ice bath can be used to control any exotherm.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 5 vol).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield **(3-Methylcyclohexyl)propylamine** as a clear to yellowish liquid.

Spectroscopic Characterization

Due to the lack of publicly available spectra for **(3-Methylcyclohexyl)propylamine**, the following characterization data is predicted based on the known spectroscopic properties of secondary amines and related cyclohexylamine derivatives.[5]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the presence of diastereomers. However, key resonances can be predicted:

- δ 2.5-2.8 (m, 3H): Multiplet corresponding to the two protons on the carbon adjacent to the nitrogen (N-CH₂-CH₂-CH₃) and the proton on the cyclohexyl ring attached to the nitrogen (N-CH).
- δ 0.9 (t, J = 7.4 Hz, 3H): A triplet for the terminal methyl group of the propyl chain.
- δ 0.85-2.0 (m, 15H): A series of overlapping multiplets corresponding to the remaining protons of the cyclohexyl ring and the central methylene group of the propyl chain. The methyl group on the cyclohexane ring will likely appear as a doublet within this region.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will also show a number of signals corresponding to the different carbon environments in the diastereomeric mixture.

- δ ~50-60: Carbon attached to the nitrogen in the cyclohexyl ring.
- δ ~49: Methylene carbon of the propyl group attached to the nitrogen.
- δ ~10-40: Aliphatic carbons of the cyclohexyl ring and the remaining carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

- 3300-3500 cm⁻¹ (weak, sharp): N-H stretch, characteristic of a secondary amine.^[5]
- 2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic groups.
- 1450-1470 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns would include the loss of a propyl group and

fragmentation of the cyclohexyl ring. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Potential Applications

While specific applications for **(3-Methylcyclohexyl)propylamine** are not extensively documented, the broader class of N-substituted cyclohexylamines serves as crucial building blocks and intermediates in various fields.[6]

- **Pharmaceutical Synthesis:** Cyclohexylamine moieties are incorporated into various drug candidates to modulate their pharmacological properties, such as receptor binding affinity and bioavailability.[6] They are found in certain analgesics, antidepressants, and anti-Parkinson's medications.[6] The presence of the methyl and propyl groups in the target molecule can influence its lipophilicity and metabolic stability, making it a valuable scaffold for medicinal chemistry exploration.
- **Agrochemicals:** Similar to other cycloalkylamines, **(3-Methylcyclohexyl)propylamine** could serve as an intermediate in the synthesis of herbicides and insecticides.[6] The specific substitution pattern can be tailored to achieve desired biological activity and environmental persistence.
- **Corrosion Inhibitors:** Amines, including cyclohexylamine derivatives, are effective corrosion inhibitors for metals, particularly in boiler water treatment and oil field applications.[7] The nitrogen atom can adsorb onto the metal surface, forming a protective film.

Safety and Handling

No specific safety data sheet (SDS) is available for **(3-Methylcyclohexyl)propylamine**. Therefore, it should be handled with the utmost care, assuming it possesses hazards similar to related compounds like N-methylcyclohexylamine and cyclohexylamine.[8][9]

Assumed Hazards:

- **Flammable:** Assumed to be a flammable liquid and vapor.[8][10]
- **Corrosive:** Expected to cause severe skin burns and eye damage.[8]

- Toxic: Likely to be harmful if swallowed or in contact with skin.[8][10]

Recommended Precautions:

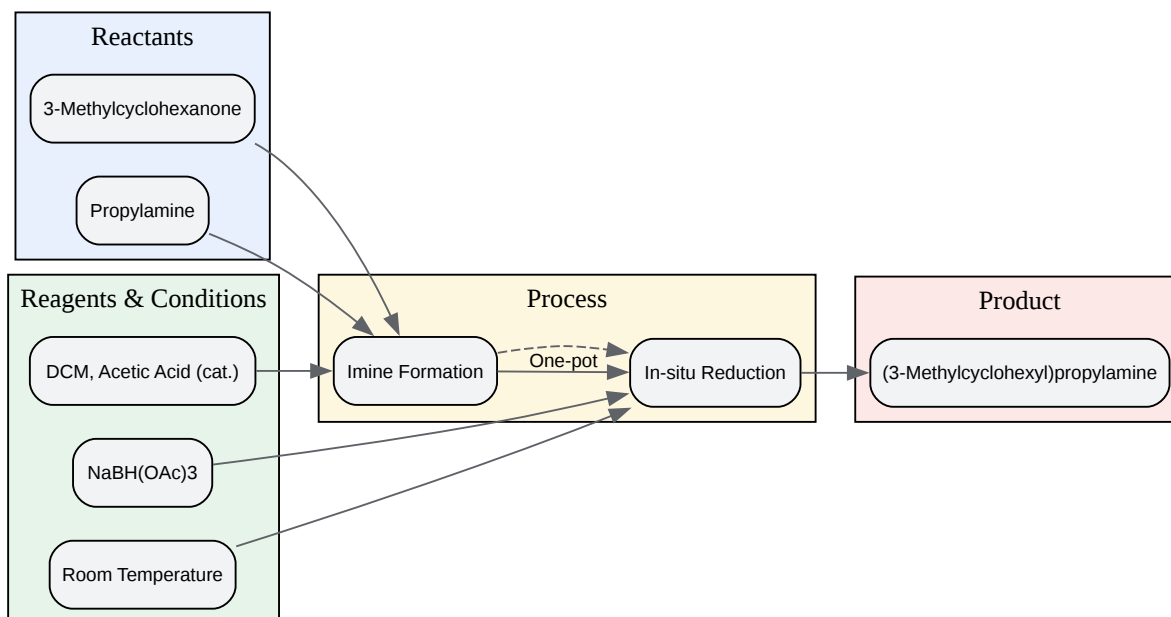
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for disposal.

Conclusion

(3-Methylcyclohexyl)propylamine is a secondary amine with significant potential as a building block in synthetic organic chemistry. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic method via reductive amination, and an informed prediction of its spectroscopic and physical properties. While specific applications are yet to be fully elucidated, its structural similarity to other biologically and industrially relevant cyclohexylamines suggests a promising future in pharmaceutical and materials science research. As with any chemical, proper safety precautions are paramount when handling this compound.

Diagrams

Caption: Molecular structure of **(3-Methylcyclohexyl)propylamine**.



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Caption: Reductive amination synthesis workflow.

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